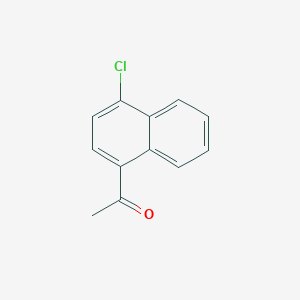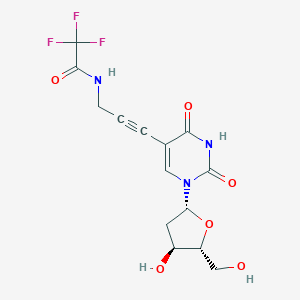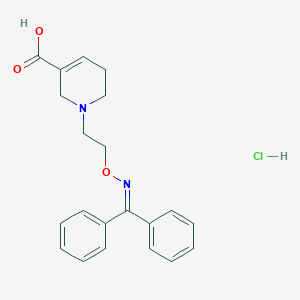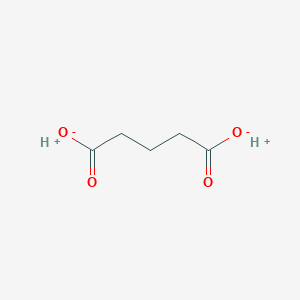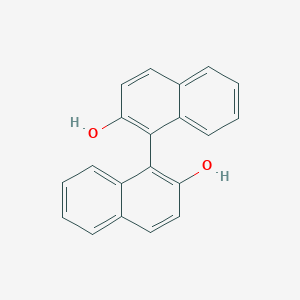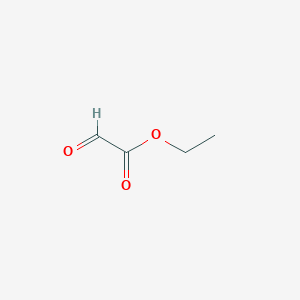
4-Cloro-2-(clorometil)piridina
Descripción general
Descripción
4-Chloro-2-(chloromethyl)pyridine, also known as 4-chloro-2-pyridinemethanol, is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a colorless, volatile liquid with a pungent odor and a molecular weight of 137.56 g/mol. It is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Síntesis de Trifluorometilpiridinas
Las trifluorometilpiridinas (TFMP) y sus derivados se sintetizan utilizando 4-Cloro-2-(clorometil)piridina. Estos compuestos se utilizan en las industrias agroquímica y farmacéutica. La principal aplicación de los derivados de TFMP es la protección de los cultivos contra las plagas .
Aplicaciones agroquímicas
Más de 20 nuevos agroquímicos que contienen TFMP se han introducido en el mercado. Estos agroquímicos, sintetizados utilizando this compound, se utilizan para proteger los cultivos de las plagas .
Aplicaciones farmacéuticas
Varios derivados de TFMP se utilizan en las industrias farmacéutica y veterinaria. Cinco productos farmacéuticos y dos veterinarios que contienen la porción TFMP han recibido autorización de comercialización .
Síntesis de derivados de pirimidina
this compound se utiliza en la síntesis de nuevos derivados de pirimidina. Estos derivados han mostrado actividades fungicidas contra catorce hongos fitopatógenos .
Alquilación catalizada por bases
El clorhidrato de this compound se utiliza como reactivo en la alquilación catalizada por bases del p-tert-butilcalixareno y el p-tert-butilcalixareno en DMF .
6. Síntesis de un agente de contraste para resonancia magnética (IRM) El clorhidrato de this compound se utiliza en la síntesis del complejo de ácido dietilentriaminopentaacético bisamida de Gd3+, un agente de contraste de resonancia magnética sensible a Zn2± .
Safety and Hazards
4-Chloro-2-(chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
4-Chloro-2-(chloromethyl)pyridine is a chemical compound that serves as an important organic raw material in the production of high-value fine chemical products . It is widely used in various fields such as pharmaceuticals, pesticides, dyes, fragrances, feed additives, food additives, rubber auxiliaries, and synthetic materials . .
Mode of Action
It is known that chloromethylpyridines, in general, can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .
Pharmacokinetics
It is soluble in dmso and methanol, which suggests that it may have good bioavailability .
Action Environment
The action of 4-Chloro-2-(chloromethyl)pyridine can be influenced by various environmental factors. For example, its stability and efficacy can be affected by temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C .
Propiedades
IUPAC Name |
4-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLEZYGXCVCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516572 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-21-6 | |
| Record name | 4-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





